3-Fluoro-6-hydroxypicolinic acid
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Overview
Description
3-Fluoro-6-hydroxypicolinic acid is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C6H4FNO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 3-fluoro-6-oxopicolinic acid.
Reduction: Formation of 3-fluoro-6-hydroxypicolinyl alcohol.
Substitution: Formation of 3-substituted-6-hydroxypicolinic acid derivatives.
Scientific Research Applications
3-Fluoro-6-hydroxypicolinic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biological systems where it can influence metal ion homeostasis and enzyme activity .
Comparison with Similar Compounds
Picolinic acid: A derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness: 3-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the picolinic acid scaffold. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable in various applications.
Properties
IUPAC Name |
3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYZLTZNQIKHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620244 |
Source
|
Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604774-05-2 |
Source
|
Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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